
N-ethylheptan-4-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethylheptan-4-imine is an organic compound with the molecular formula C9H19N. It is a type of imine, which is a functional group containing a carbon-nitrogen double bond. This compound is known for its unique structure and properties, making it of interest in various fields of scientific research and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
N-ethylheptan-4-imine can be synthesized through the condensation reaction between an aldehyde or ketone and a primary amine. The reaction typically involves the use of a dehydrating agent to facilitate the removal of water, which drives the reaction to completion. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a steady temperature and pressure, which are crucial for the efficient formation of the imine bond .
化学反応の分析
Types of Reactions
N-ethylheptan-4-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The imine group can participate in nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
科学的研究の応用
N-ethylheptan-4-imine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-ethylheptan-4-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Ethanamine, N-butylidene-: Similar structure but with different alkyl groups attached to the nitrogen atom.
N-(1-Naphthyl)ethylenediamine: Contains an aromatic ring, leading to different chemical properties and reactivity
Uniqueness
N-ethylheptan-4-imine is unique due to its specific alkyl chain length and branching, which influence its physical and chemical properties. This uniqueness makes it suitable for specialized applications where other similar compounds may not be as effective .
特性
CAS番号 |
10599-79-8 |
|---|---|
分子式 |
C9H19N |
分子量 |
141.25 g/mol |
IUPAC名 |
N-ethylheptan-4-imine |
InChI |
InChI=1S/C9H19N/c1-4-7-9(8-5-2)10-6-3/h4-8H2,1-3H3 |
InChIキー |
FCKQTNVXHQEYLR-UHFFFAOYSA-N |
SMILES |
CCCC(=NCC)CCC |
正規SMILES |
CCCC(=NCC)CCC |
同義語 |
N-(1-Propylbutylidene)ethanamine |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


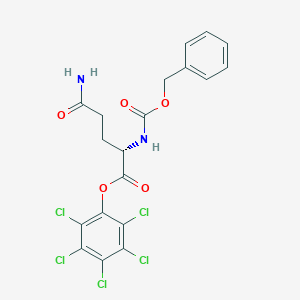
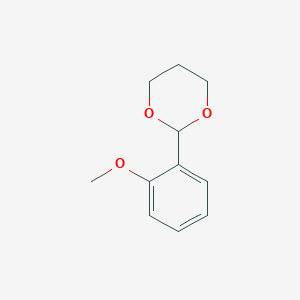
![N,N'-bis[2-[cyclohexa-1,4-dien-1-yl(ethyl)amino]ethyl]ethanedithioamide](/img/structure/B84764.png)


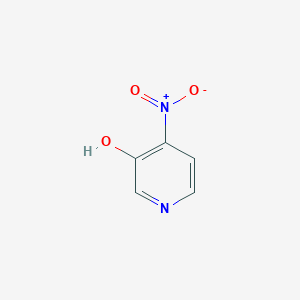
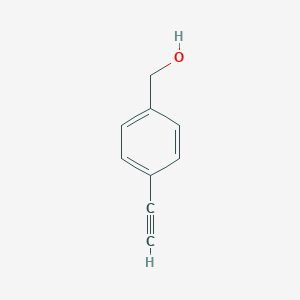

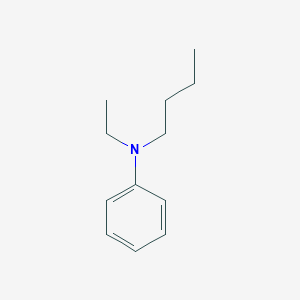
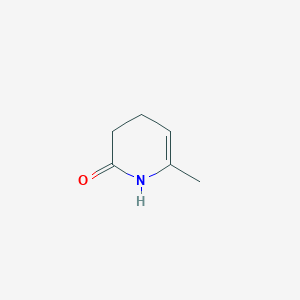
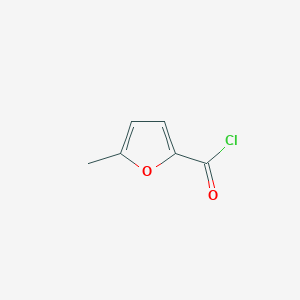
![1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acid](/img/structure/B84779.png)


